

Application Notes and Protocols for the NMR Analysis of **p-Coumaryl Alcohol**

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Compound of Interest

Compound Name: *p-Coumaryl alcohol*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) analysis of **p-Coumaryl alcohol**, a key monolignol and biosynthetic precursor to various valuable natural products.^[1] This document outlines detailed protocols for sample preparation and data acquisition using 1D and 2D NMR techniques, presents tabulated spectral data for easy reference, and includes graphical representations of experimental workflows and the biosynthetic pathway of **p-Coumaryl alcohol**.

Introduction

p-Coumaryl alcohol is a fundamental building block in the biosynthesis of lignin and lignans.^[1] Its chemical structure and reactivity are of significant interest in fields ranging from plant biochemistry and biomass utilization to the synthesis of pharmaceuticals and other fine chemicals. NMR spectroscopy is an indispensable tool for the structural elucidation and quantification of **p-Coumaryl alcohol**. This document provides the necessary protocols and data to facilitate such analyses.

Experimental Protocols

NMR Sample Preparation

A standardized protocol for preparing samples for NMR analysis is crucial for obtaining high-quality, reproducible spectra. The following protocol is recommended for **p-Coumaryl alcohol**.

Materials:

- **p-Coumaryl alcohol** sample
- Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, Acetone-d₆)
- NMR tubes (5 mm)
- Pipettes and vials
- Vortex mixer
- Internal standard (optional, e.g., TMS, 1,3,5-Trioxane for quantitative NMR)[2]

Protocol:

- **Solvent Selection:** Choose a deuterated solvent in which **p-Coumaryl alcohol** is readily soluble. DMSO-d₆ is a common choice.[3]
- **Sample Weighing:** Accurately weigh approximately 10-20 mg of **p-Coumaryl alcohol** for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[4][5]
- **Dissolution:** Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
- **Mixing:** Vortex the vial until the sample is completely dissolved. Gentle heating may be applied if necessary, but care should be taken to avoid sample degradation.
- **Transfer:** Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
- **Internal Standard (for qNMR):** If quantitative analysis is required, add a known amount of an internal standard.
- **Capping and Labeling:** Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following are general parameters for acquiring 1D and 2D NMR spectra of **p-Coumaryl alcohol**. Instrument-specific parameters may need to be optimized.

Instrumentation:

- NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

1D ^1H NMR:

- Pulse Program: Standard single-pulse experiment (e.g., zg30).
- Spectral Width: ~12-16 ppm.
- Acquisition Time: ~2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64 scans.

1D ^{13}C NMR:

- Pulse Program: Standard proton-decoupled ^{13}C experiment (e.g., zgpg30).
- Spectral Width: ~200-240 ppm.
- Acquisition Time: ~1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096 scans.

2D NMR (COSY, HSQC, HMBC):

- Standard pulse programs available on the spectrometer software should be used.
- The spectral widths in both dimensions should be set to encompass all relevant proton and carbon signals.
- The number of increments in the indirect dimension and the number of scans per increment should be adjusted to achieve the desired resolution and signal-to-noise ratio.

Data Presentation

The following tables summarize the ^1H and ^{13}C NMR chemical shifts for **p-Coumaryl alcohol**, based on data from the Biological Magnetic Resonance Data Bank (BMRB). The data was acquired in DMSO-d6 at 298K on a 500 MHz spectrometer.[3]

Table 1: ^1H NMR Chemical Shift Data of **p-Coumaryl Alcohol**[3]

Atom Name	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H2/H6	7.23	d	8.5
H3/H5	6.71	d	8.5
H7	6.43	d	15.9
H8	6.13	dt	15.9, 5.3
H9	4.07	d	5.3
4-OH	9.5 (approx.)	br s	-
9-OH	4.8 (approx.)	t	5.6

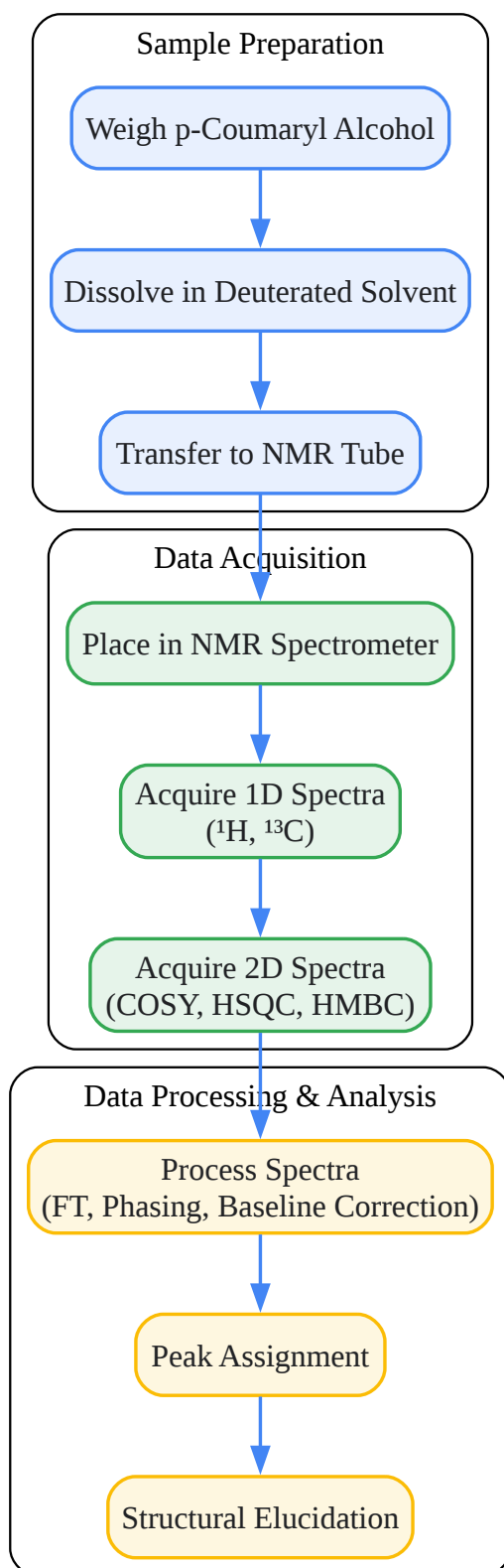
Note: OH proton chemical shifts can be variable and depend on concentration and temperature.

Table 2: ^{13}C NMR Chemical Shift Data of **p-Coumaryl Alcohol**[3]

Atom Name	Chemical Shift (ppm)
C1	127.42
C2/C6	128.92
C3/C5	115.62
C4	157.07
C7	128.15
C8	127.64
C9	61.98

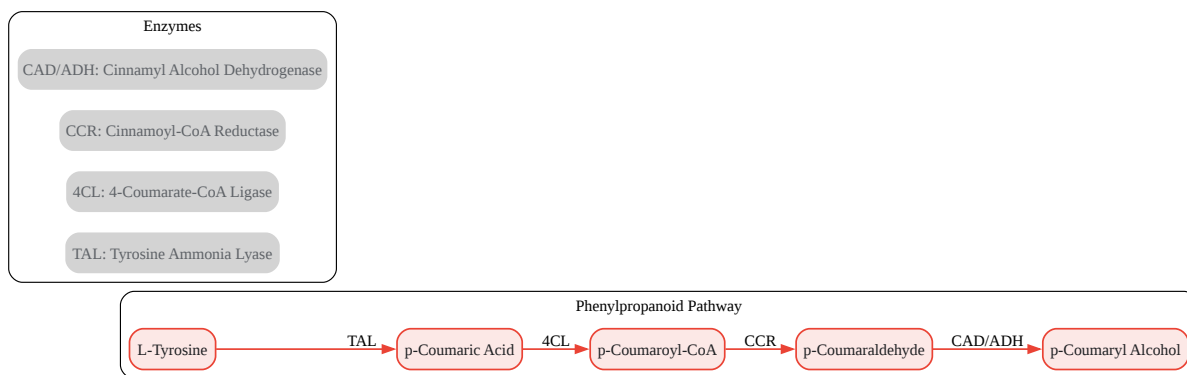
Mandatory Visualizations

The following diagrams illustrate the biosynthetic pathway of **p-Coumaryl alcohol** and a typical experimental workflow for its NMR analysis.



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Caption: Experimental workflow for NMR analysis of **p-Coumaryl alcohol**.



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Caption: Biosynthetic pathway of **p-Coumaryl alcohol**.^[6]^[7]

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